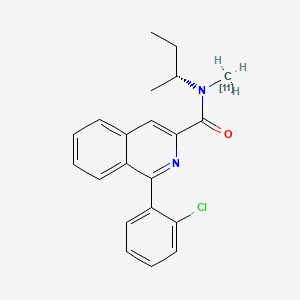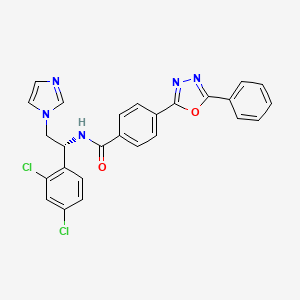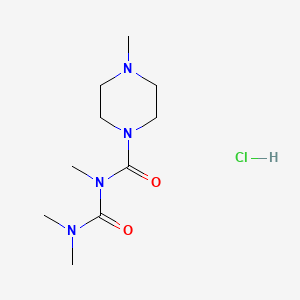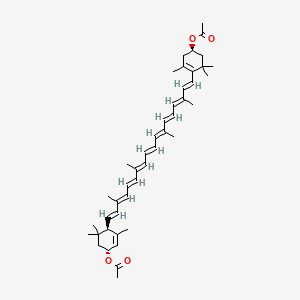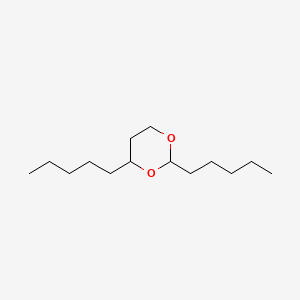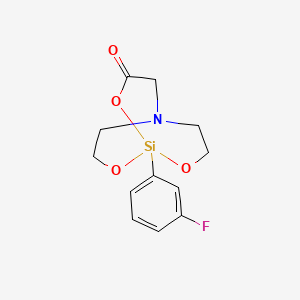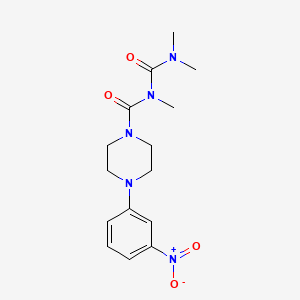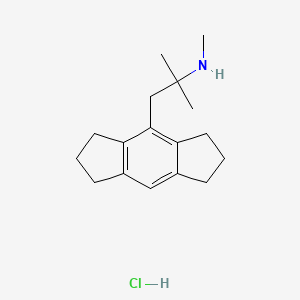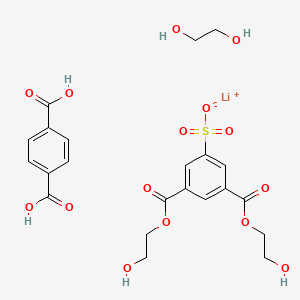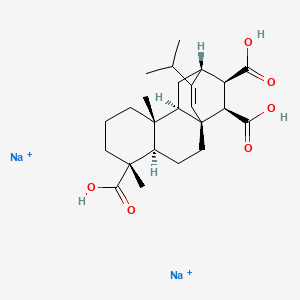
(4alpha,8alpha,12alpha,13R,14R)-16-Isopropyl-17,19-dinoratis-15-ene-4,13,14-tricarboxylic acid, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4alpha,8alpha,12alpha,13R,14R)-16-Isopropyl-17,19-dinoratis-15-ene-4,13,14-tricarboxylic acid, disodium salt is a complex organic compound with a unique structure It is characterized by its multiple chiral centers and the presence of isopropyl and tricarboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4alpha,8alpha,12alpha,13R,14R)-16-Isopropyl-17,19-dinoratis-15-ene-4,13,14-tricarboxylic acid, disodium salt involves multiple steps. The starting materials typically include precursors with similar structural motifs. The synthetic route may involve:
Formation of the core structure: This step involves the construction of the core ring system through cyclization reactions.
Introduction of functional groups: Functional groups such as isopropyl and carboxylic acid groups are introduced through various organic reactions, including alkylation and oxidation.
Purification and isolation: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: These reactors are used to carry out the reactions under controlled conditions.
Catalysts and reagents: Specific catalysts and reagents are employed to enhance the reaction efficiency and selectivity.
Quality control: Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the quality of the product.
化学反応の分析
Types of Reactions
(4alpha,8alpha,12alpha,13R,14R)-16-Isopropyl-17,19-dinoratis-15-ene-4,13,14-tricarboxylic acid, disodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups with different ones to create derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
(4alpha,8alpha,12alpha,13R,14R)-16-Isopropyl-17,19-dinoratis-15-ene-4,13,14-tricarboxylic acid, disodium salt has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (4alpha,8alpha,12alpha,13R,14R)-16-Isopropyl-17,19-dinoratis-15-ene-4,13,14-tricarboxylic acid, disodium salt involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds to (4alpha,8alpha,12alpha,13R,14R)-16-Isopropyl-17,19-dinoratis-15-ene-4,13,14-tricarboxylic acid, disodium salt include:
- 17,19-Dinoratis-15-ene-4,13,14-tricarboxylic acid, 16-(1-methylethyl)-, cyclic 13,14-anhydride .
- 17,19-Dinoratis-15-ene-4,13,14-tricarboxylic acid, 16-(1-methylethyl)-, polymer with 2,2-bis(hydroxymethyl)-1,3-propanediol .
Uniqueness
The uniqueness of this compound lies in its specific structural features and functional groups, which confer distinct chemical and biological properties. Its multiple chiral centers and the presence of isopropyl and tricarboxylic acid groups make it a valuable compound for various applications.
特性
CAS番号 |
63179-62-4 |
|---|---|
分子式 |
C24H34Na2O6+2 |
分子量 |
464.5 g/mol |
IUPAC名 |
disodium;(1S,4R,5R,9R,10R,12R,13R,14R)-5,9-dimethyl-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-tricarboxylic acid |
InChI |
InChI=1S/C24H34O6.2Na/c1-12(2)14-11-24-9-6-15-22(3,7-5-8-23(15,4)21(29)30)16(24)10-13(14)17(19(25)26)18(24)20(27)28;;/h11-13,15-18H,5-10H2,1-4H3,(H,25,26)(H,27,28)(H,29,30);;/q;2*+1/t13-,15+,16+,17+,18-,22-,23+,24-;;/m0../s1 |
InChIキー |
FNCJMFZFEUMANB-WDGKIORXSA-N |
異性体SMILES |
CC(C)C1=C[C@@]23CC[C@@H]4[C@@]([C@H]2C[C@@H]1[C@H]([C@H]3C(=O)O)C(=O)O)(CCC[C@@]4(C)C(=O)O)C.[Na+].[Na+] |
正規SMILES |
CC(C)C1=CC23CCC4C(C2CC1C(C3C(=O)O)C(=O)O)(CCCC4(C)C(=O)O)C.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



